molecular formula C7H10ClN3O B7939087 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine

5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine

Cat. No.: B7939087
M. Wt: 187.63 g/mol
InChI Key: PUCSDAKEPZARAG-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-methoxyethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a chlorine atom at the 5-position and a 2-methoxyethyl group attached to the 2-amino moiety. Its molecular formula is C₇H₁₁ClN₄O (molecular weight: 202.64 g/mol). Pyrimidine derivatives are widely explored in medicinal and agrochemical research due to their ability to modulate biological targets such as kinases, histone deacetylases (HDACs), and aminopeptidases . The 2-methoxyethyl substituent enhances solubility compared to purely hydrophobic groups, while the chlorine atom contributes to electronic effects on the pyrimidine ring, influencing binding interactions .

Properties

IUPAC Name

5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-3-2-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCSDAKEPZARAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine typically involves the following steps:

  • Chlorination: The starting material, pyrimidin-2-amine, undergoes chlorination to introduce the chlorine atom at the 5-position.

  • N-Alkylation: The chlorinated pyrimidin-2-amine is then subjected to N-alkylation with 2-methoxyethylamine to introduce the N-(2-methoxyethyl) group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-(2-methoxyethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with higher oxidation states, such as N-oxides.

  • Reduction Products: Reduced forms of the compound, such as amines.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

5-Chloro-N-(2-methoxyethyl)pyrimidin-2-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand nucleotide interactions and enzyme activities.

  • Medicine: Derivatives of this compound may have potential therapeutic applications, such as antiviral or anticancer agents.

  • Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine with key analogues, focusing on structural features, molecular properties, and biological activities:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Activities References
This compound C₇H₁₁ClN₄O Cl (5), 2-methoxyethyl (N-2) 202.64 Hypothetical kinase inhibitor -
SC241 C₂₀H₂₅BrN₈O₂ Br (2), bis(2-methoxyethyl) (N) 489.37 HDAC inhibition
5-Chloro-6-methyl-N-phenethylpyrimidin-4-amine C₁₈H₁₇ClN₄ Cl (5), methyl (6), phenethyl (N-4) 324.81 Methionine aminopeptidase inhibition
Pyrimidifen (CAS 105779-78-0) C₂₀H₂₈ClN₃O₂ Cl (5), ethoxyethyl-phenoxy (N-4) 377.90 Agricultural pesticide
4-Aryl-2-phenylamino pyrimidine C₂₅H₃₀ClN₅O Cl (5), morpholinylethyl (N-2) 456.00 Kinase inhibition (hypothetical)

Key Comparisons

Solubility and Lipophilicity
  • The 2-methoxyethyl group in the target compound improves water solubility compared to the phenethyl group in 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine, which is more lipophilic and may enhance membrane permeability .
  • SC241 , with two 2-methoxyethyl groups, likely has higher solubility than the target compound but may face steric hindrance in binding pockets .
  • Pyrimidifen’s ethoxyethyl-phenoxy substituent increases hydrophobicity, making it suitable for pesticide formulations .

Research Findings and Trends

  • Electronic Effects : The chlorine atom at position 5 stabilizes the pyrimidine ring via electron-withdrawing effects, enhancing hydrogen-bonding capacity with biological targets .
  • Structure-Activity Relationships (SAR): Phenethyl vs. Methoxyethyl: Phenethyl groups improve target affinity in enzyme inhibition but reduce solubility, whereas methoxyethyl balances solubility and binding . Chlorine Position: Moving the chlorine to position 4 (e.g., 4-chloro-N-ethyl-5-methylpyrimidin-2-amine) alters electronic properties and reduces inhibitory potency in aminopeptidase assays .

Biological Activity

5-Chloro-N-(2-methoxyethyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C9H10ClN3OC_9H_{10}ClN_3O

It features a pyrimidine ring substituted with a chlorine atom at the 5-position and a methoxyethyl group at the N-position. This unique structure contributes to its biological activities by enhancing its interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It acts on various receptors, potentially serving as an agonist or antagonist, which influences signal transduction pathways.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties:

  • Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values ranging from 4 to 16 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .
  • Mechanism of Action : It disrupts bacterial cell membrane integrity, leading to leakage of intracellular contents and cell death. This action not only kills bacteria but also prevents the development of resistance .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific cancer-related enzymes and modulate signaling pathways associated with tumor growth is currently under exploration.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring or substituents significantly affect biological activity:

CompoundSubstituentMIC (μg/mL)Activity
This compoundMethoxyethyl4–16Antibacterial
5-Chloro-N-(phenylmethyl)pyrimidin-2-aminePhenylmethylHigherReduced activity

These findings suggest that the methoxyethyl group enhances antibacterial potency compared to other substituents .

Case Studies

  • Bacterial Resistance : In a study examining bacterial resistance mechanisms, this compound demonstrated an ability to disperse established biofilms and slow down resistance development compared to traditional antibiotics like norfloxacin .
  • In Vivo Efficacy : In murine models of corneal infections caused by MRSA, the compound showed significant antibacterial efficacy at elevated concentrations, further supporting its potential as an effective therapeutic agent .

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(2-methoxyethyl)pyrimidin-2-amine, and how are intermediates characterized?

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents. For example, reports dihedral angles of 12.8° (phenyl group) and 86.1° (methoxyphenylaminomethyl group) in analogous pyrimidine derivatives. Intermolecular hydrogen bonds (N–H⋯O/N) and Cl⋯Cl interactions (3.278 Å) stabilize the crystal lattice . Computational tools like Bruker APEX2 refine atomic coordinates, with R-factors ≤0.059 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or competing side reactions. For example, notes that DMSO enhances nucleophilicity but may promote oxidation. Systematic optimization involves:

Design of Experiments (DoE) : Varying solvents (DMF vs. THF), temperatures (60–120°C), and stoichiometry.

In situ monitoring : Using HPLC-MS to track intermediate formation .

Computational validation : Density Functional Theory (DFT) predicts activation energies for competing pathways . highlights ICReDD’s approach using quantum chemical calculations to prioritize reaction conditions, reducing trial-and-error experimentation.

Q. What strategies are effective for optimizing regioselectivity in pyrimidine functionalization?

  • Methodological Answer : Regioselectivity is influenced by electronic (e.g., chloro group’s electron-withdrawing effect) and steric factors. Methods include:
  • Directed ortho-metalation : Using LiTMP to deprotonate specific positions .
  • Catalytic C–H activation : Pd-catalyzed coupling at C5 (meta to chloro group) .
    demonstrates that steric hindrance from the methoxyethyl group directs substitution to less hindered positions, validated via crystallographic data (deviation ≤1.01 Å from pyrimidine plane).

Q. How do computational methods enhance the design of derivatives with specific bioactivity?

  • Methodological Answer : Molecular docking and QSAR models predict binding affinities to biological targets (e.g., kinases). For example:
  • Docking : Pyrimidine’s chloro group forms halogen bonds with kinase ATP-binding pockets .
  • ADMET prediction : Tools like SwissADME assess solubility/logP for the methoxyethyl side chain .
    emphasizes ICReDD’s integration of computation and experimentation to prioritize derivatives with optimal pharmacokinetic profiles.

Data Contradiction Analysis

Q. Why do crystallographic studies report varying hydrogen-bonding patterns in pyrimidine derivatives?

  • Methodological Answer : Polymorphism and solvent inclusion during crystallization cause variability. For example, identifies two polymorphs of a related compound with H-bond differences (N–H⋯N vs. C–H⋯O). Resolution strategies:

Multi-technique validation : Pair X-ray data with solid-state NMR and FTIR .

Thermodynamic screening : Assess stability of polymorphs via DSC .

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